molecular formula C18H15NO2S B14573021 Pyridine, 5-[(4-methylphenyl)sulfonyl]-2-phenyl- CAS No. 61340-87-2

Pyridine, 5-[(4-methylphenyl)sulfonyl]-2-phenyl-

Cat. No.: B14573021
CAS No.: 61340-87-2
M. Wt: 309.4 g/mol
InChI Key: YSPWMGAPICNCDU-UHFFFAOYSA-N
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Description

Pyridine, 5-[(4-methylphenyl)sulfonyl]-2-phenyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted at the 5-position with a (4-methylphenyl)sulfonyl group and at the 2-position with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 5-[(4-methylphenyl)sulfonyl]-2-phenyl- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve the use of zeolite catalysts in three-component condensation reactions . These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 5-[(4-methylphenyl)sulfonyl]-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, peracids for oxidation, and reducing agents such as hydrogen or hydrides for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives such as pyrimidine and pyrrolidine . These compounds share structural similarities but differ in their specific substituents and functional groups.

Uniqueness

Pyridine, 5-[(4-methylphenyl)sulfonyl]-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the (4-methylphenyl)sulfonyl group enhances its solubility and reactivity compared to other pyridine derivatives .

Properties

CAS No.

61340-87-2

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonyl-2-phenylpyridine

InChI

InChI=1S/C18H15NO2S/c1-14-7-9-16(10-8-14)22(20,21)17-11-12-18(19-13-17)15-5-3-2-4-6-15/h2-13H,1H3

InChI Key

YSPWMGAPICNCDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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